4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C20H21BO2 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Similar boronic esters are known to participate in borylation reactions in the presence of a palladium catalyst . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Result of Action
The ability of boronic esters to form new carbon-carbon bonds via the suzuki–miyaura reaction can lead to the synthesis of various organic compounds, including pharmaceuticals .
Action Environment
It’s known that the suzuki–miyaura reaction, in which similar compounds participate, can be influenced by various factors, including temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane plays a crucial role in biochemical reactions, especially in the field of organic synthesis. It is known to interact with enzymes and proteins involved in catalytic processes. For instance, it can act as a substrate for enzymes that catalyze borylation reactions, such as palladium-catalyzed cross-coupling reactions. The compound’s ability to form stable complexes with biomolecules, including proteins and nucleic acids, further enhances its utility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, its interaction with cellular proteins can result in changes in gene expression patterns, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and nucleic acids is a key aspect of its mechanism of action. These interactions can lead to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the degradation of the compound, resulting in reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse reactions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response. Toxicity studies have indicated that excessive doses can result in organ damage and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. Its role in metabolic pathways is crucial for understanding its overall impact on cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transport proteins can influence its distribution and overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDERXZGJSORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726225 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190376-20-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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